N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7S/c1-30(26,27)22-7-2-3-14-4-5-15(11-16(14)22)21-18(25)17(24)20-12-19(29-10-8-23)6-9-28-13-19/h4-5,11,23H,2-3,6-10,12-13H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUDCNZJZMZWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOC3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
- Molecular Formula : C_{16}H_{24}N_{4}O_{5}S
- Molecular Weight : 372.45 g/mol
- Solubility : Soluble in DMSO and methanol; sparingly soluble in water.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated a reduction in cell viability in several cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific biological targets involved in cell signaling pathways related to inflammation and cell proliferation.
Case Studies
Several case studies have been documented to evaluate the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Study
In vitro studies on human breast cancer (MCF-7) cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability after 48 hours. The IC50 value was determined to be approximately 25 µM, suggesting significant anticancer activity.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s design shares motifs with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis based on structural features, synthesis, and inferred properties.
Structural and Functional Group Analysis
Key Compounds for Comparison:
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
N-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide (Target Compound)
Table 1: Structural and Functional Group Comparison
Insights:
- Heterocyclic Diversity: The target compound’s dual heterocyclic system (oxolane + tetrahydroquinoline) may enhance binding versatility compared to the single γ-lactone ring in Compound 1.
- Sulfonamide vs.
- Hydrophilicity : The 2-hydroxyethoxy side chain in the target compound introduces additional hydrogen-bonding capacity, likely improving aqueous solubility relative to Compound 1, which lacks such polar groups .
Hydrogen Bonding and Crystallography
- Compound 1 : The sulfamoyl and acetamide groups likely form intermolecular N–H···O hydrogen bonds, contributing to its high melting point (174–176°C) and crystalline stability .
- Target Compound: The ethanediamide linker and hydroxyethoxy group are expected to participate in extensive hydrogen-bonding networks, possibly leading to polymorphic crystalline forms or enhanced solubility.
Research Findings and Implications
Challenges and Opportunities
- Synthetic Complexity : The target compound’s multifunctional structure poses synthesis challenges (e.g., regioselectivity, purification), likely requiring advanced techniques compared to Compound 1.
- Unresolved Questions : The evidence lacks data on the target compound’s solubility, stability, or biological activity. Further studies using methodologies from (e.g., EI-MS, NMR) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
